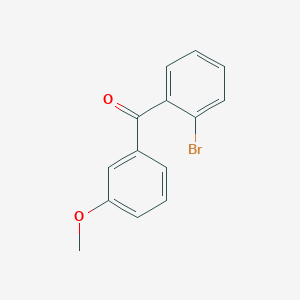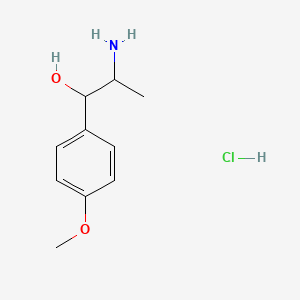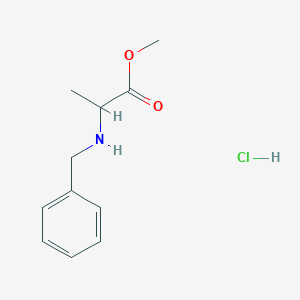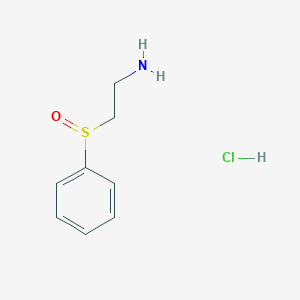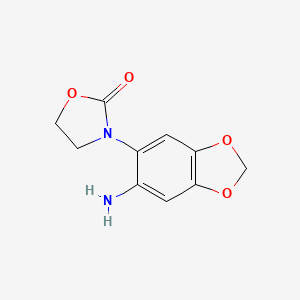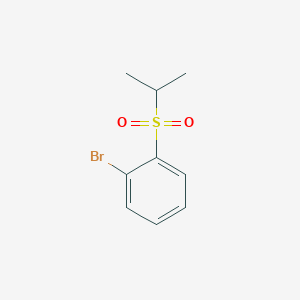
1-Bromo-2-(isopropanesulfonyl)benzene
Descripción general
Descripción
1-Bromo-2-(isopropanesulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromine atom and an isopropanesulfonyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mecanismo De Acción
Target of Action
It is known to be used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its targets could be various organoboron compounds and palladium catalysts involved in this process.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 1-Bromo-2-(isopropanesulfonyl)benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can form a new bond with a palladium catalyst, resulting in oxidative addition . This is followed by transmetalation, where an organoboron compound transfers a nucleophilic organic group to the palladium .
Biochemical Pathways
In the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
Its molecular weight of 26316 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a reagent in the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the solvent used, temperature, and pH.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isopropanesulfonyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 2-bromothiophenol with 2-bromopropane in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is typically carried out at a temperature of 38-40°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(isopropanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used to modify the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-(isopropanesulfonyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
1-Bromo-2-isopropylbenzene: Similar structure but with an isopropyl group instead of an isopropanesulfonyl group.
Uniqueness
1-Bromo-2-(isopropanesulfonyl)benzene is unique due to the presence of both a bromine atom and an isopropanesulfonyl group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like bromobenzene.
Propiedades
IUPAC Name |
1-bromo-2-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCKJNKWXELKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629187 | |
| Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-43-8 | |
| Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
